molecular formula C11H15BrO B1335670 1-(3-Bromopropoxy)-3,5-dimethylbenzene CAS No. 3245-53-2

1-(3-Bromopropoxy)-3,5-dimethylbenzene

Cat. No.: B1335670
CAS No.: 3245-53-2
M. Wt: 243.14 g/mol
InChI Key: FGTRKEKWAVDNIK-UHFFFAOYSA-N
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Description

1-(3-Bromopropoxy)-3,5-dimethylbenzene is an organic compound with the molecular formula C11H15BrO It is a derivative of benzene, where the benzene ring is substituted with a 3-bromopropoxy group and two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropoxy)-3,5-dimethylbenzene can be synthesized through the reaction of 3,5-dimethylphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

[ \text{3,5-dimethylphenol} + \text{1,3-dibromopropane} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{this compound} ]

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to increase yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropoxy)-3,5-dimethylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium alkoxides, amines, or thiols in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Alcohols or ketones.

    Reduction: Hydrocarbons.

Scientific Research Applications

1-(3-Bromopropoxy)-3,5-dimethylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used to develop new drugs or as a building block for active pharmaceutical ingredients (APIs).

    Material Science: It may be used in the development of new materials with specific properties, such as polymers or resins.

    Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropoxy)-3,5-dimethylbenzene depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom can participate in halogen bonding, while the propoxy and methyl groups can influence the compound’s hydrophobicity and binding affinity.

Comparison with Similar Compounds

    1-(3-Bromopropoxy)-4-chlorobenzene: Similar structure but with a chlorine atom instead of two methyl groups.

    1-(3-Bromopropoxy)-2,3,5-trimethylbenzene: Similar structure with an additional methyl group.

    1-(3-Bromopropoxy)-3-methylbenzene: Similar structure with only one methyl group.

Uniqueness: 1-(3-Bromopropoxy)-3,5-dimethylbenzene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of two methyl groups at the 3 and 5 positions can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(3-bromopropoxy)-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-9-6-10(2)8-11(7-9)13-5-3-4-12/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTRKEKWAVDNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407147
Record name 1-(3-bromopropoxy)-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3245-53-2
Record name 1-(3-bromopropoxy)-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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